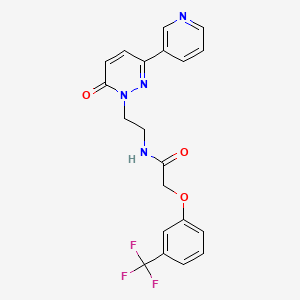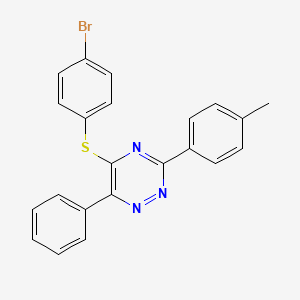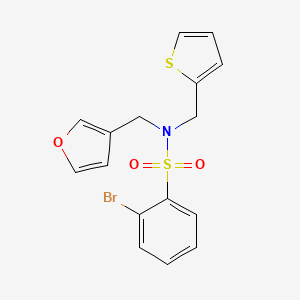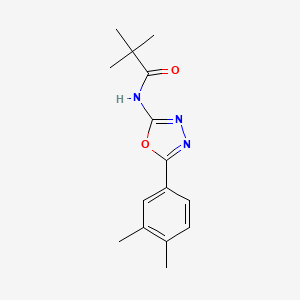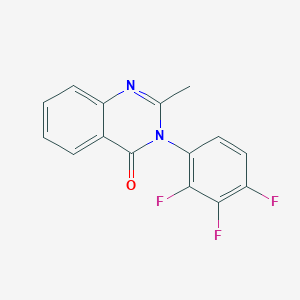
2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, also known as TQ, is a synthetic compound with potential therapeutic applications. TQ has been studied extensively in the scientific community due to its unique chemical structure and potential biological activity.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is a quinazolinone derivative, a class of nitrogen heterocyclic compounds known for their broad spectrum of biological activities. Studies have shown that these compounds, including 2-methyl variants, exhibit significant antibacterial activities against organisms such as Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa. This highlights their potential in developing novel antibacterial agents to combat antibiotic-resistant bacteria (Osarumwense, Edema, & Usifoh, 2021).
Medicinal Chemistry Implications
Quinazolinone derivatives, including the 2-methyl-3-(2,3,4-trifluorophenyl) variant, are vital in medicinal chemistry, offering a scaffolding for the development of new therapeutic agents. Their stability and the ability to introduce various bioactive moieties make them candidates for antibacterial and potentially anticancer compounds. The broad applicability of these compounds in medicinal chemistry is due to their presence in over 200 naturally occurring alkaloids, showcasing their importance in drug development (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Corrosion Inhibition
Quinazolinone derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic media. The study of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone and similar compounds has shown high inhibition efficiencies, indicating their potential in industrial applications to protect metals from corrosion. This application is significant in extending the lifespan of metal structures and components, reducing maintenance costs (Errahmany et al., 2020).
Anticancer Activities
Recent studies have demonstrated the anticancer potential of quinazolinone derivatives, including those with a 2-methyl group. These compounds have been shown to exhibit activity against various cancer cell lines, indicating their potential in anticancer drug development. The ability to induce apoptosis in cancer cells and inhibit critical growth factor receptors makes these compounds promising candidates for further exploration in cancer therapy (Le et al., 2020).
Green Chemistry Synthesis
The synthesis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone derivatives has also been explored using green chemistry approaches. Utilizing deep eutectic solvents and microwave-assisted reactions, these methods offer environmentally friendly alternatives to traditional synthesis routes. This approach not only aligns with sustainable chemistry principles but also enhances the efficiency and safety of the synthesis process (Komar et al., 2020).
Propriétés
IUPAC Name |
2-methyl-3-(2,3,4-trifluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c1-8-19-11-5-3-2-4-9(11)15(21)20(8)12-7-6-10(16)13(17)14(12)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYBSHJMZKNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2598690.png)
![3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2598691.png)
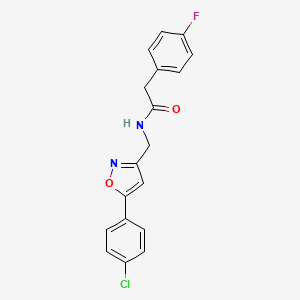
![Ethyl [(2-methoxyethyl)amino]acetate](/img/structure/B2598695.png)
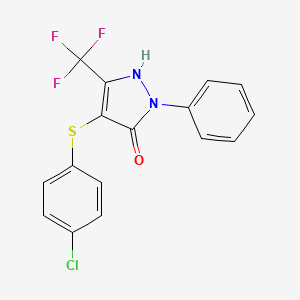
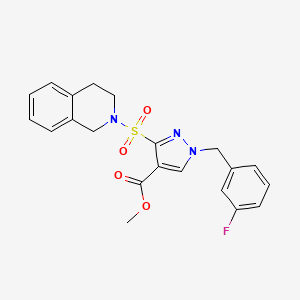
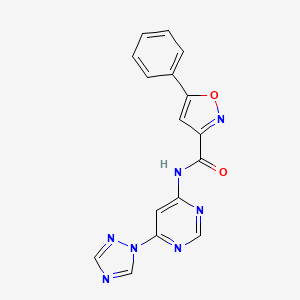
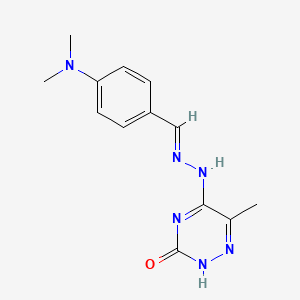
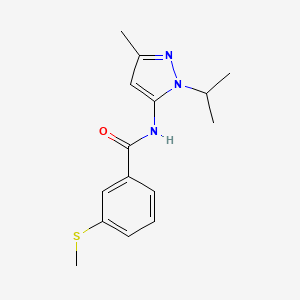
![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2598704.png)
